1,3-Dimethylimidazolium trifluoromethanesulfonate

Description

Properties

IUPAC Name |

1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQRTXOOEGUPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557670 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121091-30-3 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dimethylimidazolium Trifluoromethanesulfonate

<

This guide provides a comprehensive overview of the synthesis and purification of 1,3-dimethylimidazolium trifluoromethanesulfonate ([DMIM][TfO]), an ionic liquid with significant applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety considerations.

Introduction to this compound

This compound is an ionic liquid (IL), a salt that exists in a liquid state below 100°C. Composed of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion, this compound exhibits unique properties such as low vapor pressure, high thermal stability, and a wide electrochemical window.[1] These characteristics make it a versatile solvent and catalyst in organic synthesis, a component in electrolytes for electrochemical devices, and a medium for nanomaterial synthesis.[2][3][4] The molecular formula for this compound is C6H9F3N2O3S, and its molecular weight is 246.21 g/mol .[3][5]

Part 1: Synthesis of this compound

The synthesis of [DMIM][TfO] is typically achieved through the direct alkylation (quaternization) of 1-methylimidazole with a suitable methylating agent that also introduces the triflate anion. A highly effective and clean method involves the use of methyl trifluoromethanesulfonate (methyl triflate).[2][6]

Reaction Mechanism: Nucleophilic Substitution

The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic methyl group of methyl triflate.[7][8] This concerted reaction forms a new carbon-nitrogen bond, resulting in the positively charged 1,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.

Detailed Experimental Protocol: Synthesis

Materials and Equipment:

-

1-Methylimidazole (≥99%)

-

Methyl trifluoromethanesulfonate (≥98%)

-

Dichloromethane (anhydrous)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

Safety Precautions:

-

Methyl trifluoromethanesulfonate is highly toxic, corrosive, and a potent alkylating agent. Handle with extreme caution in a well-ventilated fume hood. [9]

-

Trifluoromethanesulfonic acid and its derivatives are strong acids and can cause severe burns. [10][11][12]

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or thick nitrile rubber), safety goggles, and a lab coat.[11]

Procedure:

-

Under an inert atmosphere, add 1-methylimidazole to a round-bottom flask containing anhydrous dichloromethane. The solvent helps to control the reaction temperature.

-

Cool the mixture in an ice bath.

-

Slowly add methyl trifluoromethanesulfonate dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to prevent overheating.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.[6]

-

Monitor the reaction progress using techniques like ¹H-NMR spectroscopy to confirm the disappearance of the starting materials.

Quantitative Data Summary: Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |

| 1-Methylimidazole | 82.10 | 1.0 | 82.10 | ~79.7 | 1.0 |

| Methyl triflate | 164.10 | 1.0 | 164.10 | ~110.1 | 1.0 |

| Dichloromethane | - | - | - | As needed | - |

| [DMIM][TfO] | 246.21 | 1.0 (theoretical) | 246.21 | - | 1.0 (theoretical) |

Note: This table provides a representative 1:1 molar ratio for the reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Purification of this compound

The purity of ionic liquids is critical for their performance in various applications.[13] Impurities, such as unreacted starting materials, byproducts, and residual solvents, can significantly alter their physicochemical properties.[13]

Purification Strategies

Several methods can be employed for the purification of ionic liquids, including:

-

Solvent Extraction: This technique is useful for removing non-polar impurities.[14][15]

-

Adsorption: Using adsorbents like activated carbon can remove colored impurities and other organic residues.[15]

-

Drying under Vacuum: Due to the negligible vapor pressure of ionic liquids, heating under high vacuum is a standard method to remove volatile impurities like water and residual organic solvents.[13][16]

-

Nitrogen Sweeping: An alternative to vacuum drying, this method involves bubbling dry nitrogen through the ionic liquid to carry away volatile impurities.[13]

Detailed Experimental Protocol: Purification

Materials and Equipment:

-

Crude this compound

-

Activated carbon

-

Dichloromethane

-

Ethyl acetate

-

High-vacuum pump

-

Schlenk flask

-

Heating mantle

Procedure:

-

Solvent Removal: Remove the reaction solvent (dichloromethane) using a rotary evaporator.

-

Washing: Wash the crude ionic liquid with a non-polar solvent like ethyl acetate to remove any unreacted starting materials. Since the ionic liquid is highly polar, it will not dissolve in the ethyl acetate, while the less polar impurities will. Decant the ethyl acetate layer. Repeat this step multiple times.

-

Decolorization (Optional): If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and add a small amount of activated carbon. Stir for a few hours, then filter through a pad of Celite to remove the carbon. Remove the solvent via rotary evaporation.

-

Drying: Transfer the ionic liquid to a Schlenk flask and dry under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any remaining volatile impurities, particularly water.[17] The drying process is complete when the pressure in the system remains stable at a low value.

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification of [DMIM][TfO].

Part 3: Characterization and Quality Control

To ensure the high purity of the synthesized this compound, several analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[6] ¹⁹F NMR can be used to verify the triflate anion.[6]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the cation and anion.

-

Karl Fischer Titration: Used to accurately determine the water content, a critical parameter for many applications.

-

Elemental Analysis: Confirms the elemental composition of the final product.[6]

Conclusion

The synthesis and purification of this compound require careful execution and adherence to safety protocols. The direct alkylation of 1-methylimidazole with methyl triflate provides a clean and efficient route to this valuable ionic liquid. Subsequent purification steps are crucial to remove impurities and ensure the desired physicochemical properties for its intended applications. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to produce high-purity [DMIM][TfO] for their scientific endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. Retrieved from [Link]

-

Li, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances.

-

Li, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. Retrieved from [Link]

-

Zhang, J., et al. (2010). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data.

- Google Patents. (n.d.). A purification method of ionic liquids to obtain their high purity.

-

Ignat'ev, N. V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules.

-

Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved from [Link]

-

Ignat'ev, N. V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI.

-

Ingenta Connect. (2015). Synthesis, Purification and Recycling of Ionic Liquid. Retrieved from [Link]

-

Nguyen, T. T., et al. (2018). 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. RSC Advances.

-

PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonates. Retrieved from [Link]

-

Connors, K. A., & Pandit, N. K. (1978). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. Analytical Chemistry.

-

ACS Measurement Science Au. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths.

-

EU-SWORD. (n.d.). Quaternary ammonium salts of chitosan. A critical overview on the synthesis and properties generated by quaternization. Retrieved from [Link]

-

CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). QUATERNIZATION OF N-METHYLATED PHENYL-BENZIMIDAZOLE AZOMETHINES TO BENZIMIDAZOLIUM SALTS. Retrieved from [Link]

-

Connors, K. A., & Pandit, N. K. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences.

-

Crystals@Otterbein. (n.d.). dimethylimidazolium triflate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines.

-

ResearchGate. (2025). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Retrieved from [Link]

- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.).

-

Al-Masoudi, N. A., et al. (2006). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules.

-

National Institutes of Health. (2022). Imidazolium-Quaternized Poly(2,6-Dimethyl-1,4-Phenylene Oxide)/Zeolitic Imidazole Framework-8 Composite Membrane as Polymer Electrolyte for Fuel-Cell Application.

Sources

- 1. 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cell ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12904A [pubs.rsc.org]

- 2. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. concordia.ca [concordia.ca]

- 12. synquestlabs.com [synquestlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the NMR Spectral Data of 1,3-Dimethylimidazolium Trifluoromethanesulfonate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the ionic liquid 1,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [DMIM][OTf]. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We will explore the underlying principles of spectral interpretation, provide detailed experimental protocols, and present the data in a clear, accessible format.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a member of the imidazolium-based ionic liquids, a class of salts with melting points near or below room temperature. These compounds are of significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvency, making them "green" alternatives to traditional organic solvents in various applications, including organic synthesis and as electrolytes.[1]

NMR spectroscopy is an indispensable tool for the characterization of ionic liquids, offering detailed insights into their molecular structure. The chemical shifts of the nuclei are highly sensitive to the electronic environment, providing valuable information about the cation-anion interactions and the overall structure of the ionic liquid.

Structural and Spectral Analysis

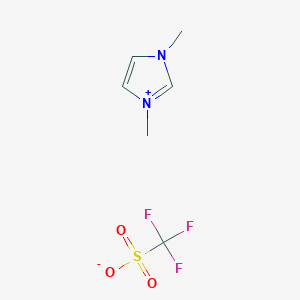

The structure of this compound consists of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion. The numbering of the atoms in the cation is crucial for the assignment of NMR signals.

¹H NMR Spectral Data

The proton NMR spectrum of the 1,3-dimethylimidazolium cation is characterized by three distinct signals. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the proton at the C2 position is the most deshielded and appears furthest downfield. The protons at the C4 and C5 positions are in a similar chemical environment and often appear as a single peak. The methyl protons are the most shielded and appear furthest upfield.

Based on data from the closely related 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, the expected chemical shifts in DMSO-d₆ are as follows:

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H2 | ~8.99 | Singlet | 1H |

| H4, H5 | ~7.64 | Singlet | 2H |

| N-CH ₃ | ~3.81 | Singlet | 6H |

¹³C NMR Spectral Data

The carbon NMR spectrum of this compound will exhibit signals for both the cation and the anion.

Cation ([DMIM]⁺):

Similar to the ¹H spectrum, the C2 carbon is the most deshielded. The C4 and C5 carbons have similar chemical shifts. The methyl carbons are the most shielded. The expected chemical shifts in DMSO-d₆ for the cation are:

| Carbon | Chemical Shift (δ) in ppm |

| C2 | ~137.7 |

| C4, C5 | ~124.1 |

| N-C H₃ | ~36.3 |

Anion ([OTf]⁻):

The trifluoromethanesulfonate anion contains a single carbon atom. Based on data for trifluoromethanesulfonic acid, the chemical shift for this carbon is expected to be around 118.6 ppm in DMSO-d₆. This is a quartet due to coupling with the three fluorine atoms.

| Carbon | Chemical Shift (δ) in ppm | Multiplicity |

| C F₃SO₃⁻ | ~118.6 | Quartet |

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of the trifluoromethanesulfonate anion provides a clear and unambiguous signal. The three fluorine atoms are chemically equivalent and appear as a singlet. The chemical shift of the free trifluoromethanesulfonate anion is typically observed at approximately -79 ppm.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| F ₃CSO₃⁻ | ~ -79 | Singlet |

Experimental Protocol for NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Solvent Selection : Choose a suitable deuterated solvent in which the ionic liquid is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective choice for many ionic liquids.

-

Concentration :

-

Procedure : a. Weigh the desired amount of this compound in a clean, dry vial. b. Add the deuterated solvent and vortex until the sample is fully dissolved. c. Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter. d. Transfer the filtered solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube to prevent contamination and solvent evaporation.

Instrument Parameters

The following are typical instrument parameters for acquiring NMR spectra on a 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans (NS): 16-64

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 250 ppm

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans (NS): 16-64

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-3 seconds

-

Spectral Width (SW): 200 ppm

-

Data Interpretation and Structural Insights

The chemical shifts observed in the NMR spectra of this compound provide valuable information about the electronic structure and intermolecular interactions.

The downfield shift of the C2-H proton is indicative of its acidic character, which is a key feature of imidazolium-based ionic liquids and influences their properties as solvents and catalysts. The relative chemical shifts of the cation's protons and carbons can be influenced by the nature of the anion through ion-pairing and hydrogen bonding interactions. In the case of the trifluoromethanesulfonate anion, which is considered weakly coordinating, these interactions are expected to be less pronounced compared to smaller, more coordinating anions like halides.

Conclusion

This technical guide has provided a detailed overview of the ¹H, ¹³C, and ¹⁹F NMR spectral data of this compound. By understanding the assignment of the spectral peaks and following the detailed experimental protocol, researchers can confidently characterize this and similar ionic liquids. The data presented herein serves as a valuable reference for those working in the fields of green chemistry, materials science, and drug development.

References

-

Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

- Lall-Ramnarine, S. I., et al. (2017). An Acidity Scale of 1,3-Dialkylimidazolium Salts in Dimethylsulfoxide Solution.

- Wiley-VCH. (2007).

-

PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]

-

CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. NMR Facility. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Liu, R., et al. (2015). Ionic Liquids in Sample Preparation. Chinese Journal of Chemistry, 33(8), 869-878.

Sources

An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of Physical Properties in Ionic Liquids

1,3-Dimethylimidazolium trifluoromethanesulfonate, an ionic liquid, represents a class of novel solvents with tunable physicochemical properties that have garnered significant interest across various scientific disciplines, including chemical synthesis, catalysis, and drug delivery. A thorough understanding of its physical properties is paramount for its effective application and for the design of new processes and materials. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights into the experimental methodologies used for their determination and the underlying scientific principles that govern these properties.

Molecular Identity and Structure

This compound is an organic salt with the chemical formula C₆H₉F₃N₂O₃S.[1][2] It is comprised of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion.

The molecular structure plays a crucial role in defining the physical properties of this ionic liquid. The planar, aromatic imidazolium ring of the cation and the triflate anion's geometry influence packing efficiency, intermolecular forces, and ultimately, properties like melting point, viscosity, and density.

Caption: Chemical structure of this compound.

Key Physical Properties

The physical properties of this compound are a direct consequence of the strong ionic interactions between its constituent ions, tempered by the organic nature of the cation.

| Property | Value | Notes |

| Melting Point | 56 °C | As a salt with a relatively low melting point, it falls into the category of ionic liquids. |

| Boiling Point | Not available | Due to their negligible vapor pressure, ionic liquids typically decompose at high temperatures rather than boil. For comparison, the related 1-ethyl-3-methylimidazolium trifluoromethanesulfonate has a reported boiling point of >350 °C. |

| Density | Not available | The density of imidazolium-based ionic liquids is influenced by the alkyl chain length on the cation and the nature of the anion. For instance, 1-butyl-3-methylimidazolium trifluoromethanesulfonate has a density of 1.30 g/cm³ at 24 °C.[3] It is expected that this compound would have a slightly higher density due to the shorter alkyl chains leading to more efficient packing. |

| Viscosity | Not available | Viscosity is a critical parameter for applications involving fluid flow. For comparison, 1,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide has a viscosity of 37.1 cP at 25 °C.[4] The viscosity of this compound is expected to be in a similar range, influenced by the strong ionic interactions. |

| Conductivity | Not available | The ionic nature of this compound imparts electrical conductivity. The conductivity of imidazolium-based ionic liquids is dependent on viscosity and temperature. For 1-butyl-3-methylimidazolium trifluoromethanesulfonate, the conductivity is 3.05 mS/cm at 20 °C.[3] |

Thermal Stability

The thermal stability of an ionic liquid is a crucial factor for its application in processes that require elevated temperatures.

Decomposition Temperature: The thermal decomposition of ionic liquids is typically assessed using Thermogravimetric Analysis (TGA). For imidazolium-based ionic liquids, decomposition temperatures are generally high, often exceeding 300°C.[5] For instance, 1-butyl-3-methylimidazolium trifluoromethanesulfonate has a decomposition temperature greater than 250 °C.[3] The thermal stability of this compound is expected to be in a similar range, influenced by the strength of the cation-anion interaction.

Phase Transitions: Differential Scanning Calorimetry (DSC) is employed to study the phase behavior of ionic liquids, including melting point, glass transition, and crystallization temperatures.[6][7] For this compound, a melting point of 56 °C has been reported.

Solubility Profile

Experimental Methodologies: A Closer Look

The determination of the physical properties of ionic liquids requires precise and reliable experimental techniques. The following section details the principles behind the key methodologies.

Density Measurement

Principle: The density of ionic liquids is most commonly and accurately measured using a vibrating tube densitometer.[8] This instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is directly related to the oscillation period, and the instrument is calibrated using fluids of known density, such as dry air and ultrapure water.

Experimental Workflow:

Caption: Workflow for density measurement of an ionic liquid.

Causality: The choice of a vibrating tube densitometer is dictated by its high precision and the small sample volume required. Drying the ionic liquid is crucial as water content can significantly affect density. Temperature control is paramount as density is a temperature-dependent property.

Viscosity Determination

Principle: The viscosity of ionic liquids can be determined using various techniques, including rotational viscometers, falling-ball viscometers, and capillary viscometers.[9] For accurate measurements of Newtonian fluids like many ionic liquids, a capillary viscometer, such as an Ostwald viscometer, is often employed.[10] The time it takes for a known volume of liquid to flow through a capillary under the force of gravity is measured and related to its viscosity.

Experimental Workflow:

Caption: Workflow for viscosity measurement using a capillary viscometer.

Causality: The choice of viscometer depends on the expected viscosity range and the nature of the fluid. For many ionic liquids, which can be highly viscous, a rotational viscometer may be more suitable. Temperature control is critical as viscosity is highly sensitive to temperature changes.

Conductivity Measurement

Principle: The electrical conductivity of an ionic liquid is a measure of its ability to conduct an electric current. It is determined by measuring the resistance of the ionic liquid between two electrodes of a known geometry. A conductometer, which applies an alternating current to prevent electrolysis, is used for this purpose.

Experimental Workflow:

Caption: Workflow for conductivity measurement of an ionic liquid.

Causality: Calibration of the conductivity cell is essential to obtain an accurate cell constant. The use of an alternating current is a fundamental requirement to avoid polarization of the electrodes and electrochemical reactions. Temperature control is crucial as ionic mobility, and thus conductivity, is strongly dependent on temperature.

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It is used to determine the thermal stability and decomposition temperature of the ionic liquid. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][13] It is used to identify phase transitions such as melting, crystallization, and glass transitions.

Experimental Workflow (TGA):

Caption: Workflow for Thermogravimetric Analysis (TGA) of an ionic liquid.

Causality: The use of an inert atmosphere (e.g., nitrogen) is important to prevent oxidative degradation, which could lower the observed decomposition temperature. A constant heating rate allows for reproducible results and the application of kinetic models to the decomposition process.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in established scientific principles and experimental methodologies. While a complete experimental dataset for this specific ionic liquid is still emerging, the comparative analysis with closely related compounds offers valuable insights into its expected behavior. As research into ionic liquids continues to expand, the precise characterization of these fundamental properties will be indispensable for the rational design of new materials and processes, unlocking their full potential in diverse fields of science and technology.

References

-

Chem-Impex. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available from: [Link]

-

PubChem. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Available from: [Link]

-

National Institutes of Health. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Available from: [Link]

- Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21204-21216.

-

American Journal of Engineering Research. Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Available from: [Link]

-

ACS Publications. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Available from: [Link]

-

Chem-Impex. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available from: [Link]

-

ResearchGate. DENSITY CALCULATION OF IONIC LIQUIDS. Available from: [Link]

-

ACS Publications. Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. Available from: [Link]

-

Int. J. Electrochem. Sci. Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. Available from: [Link]

-

MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]

-

Lifescience Global. Density Measurement for the Binary Mixtures of Ionic Liquid 1- ethyl- 3-methylimidazolium Diethylphosphate and Water (Methanol. Available from: [Link]

-

CD BioSustainable-Green Chemistry. This compound. Available from: [Link]

-

Biblioteka Nauki. Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Available from: [Link]

-

SciSpace. TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants (2005) | Douglas M. Fox | 87 Citations. Available from: [Link]

-

ResearchGate. (PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. Available from: [Link]

-

ResearchGate. The heating DSC thermograph of five ionic liquids. Upward peaks are.... Available from: [Link]

-

National Institute of Standards and Technology. TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Available from: [Link]

-

ACS Publications. New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Available from: [Link]

-

ResearchGate. A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. Available from: [Link]

-

ResearchGate. TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants | Request PDF. Available from: [Link]

-

PMC. Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Available from: [Link]

-

DENSITY CALCULATION OF IONIC LIQUIDS. Available from: [Link]

-

National Institutes of Health. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Available from: [Link]

-

YouTube. Viscosity Measurement using Ostwald's Viscometer - Amrita University. Available from: [Link]

-

PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available from: [Link]

-

AMETEK Brookfield. Guide to Accurate Viscosity Measurement: Best Practices and Advanced Techniques. Available from: [Link]

-

BuyersGuideChem. 1,3-Dimethylimidazolium trifluoromethane sulfonate | C6H9F3N2O3S. Available from: [Link]

-

National Institute of Standards and Technology. TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Available from: [Link]

Sources

- 1. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. iolitec.de [iolitec.de]

- 4. 1,3-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]

- 5. ajer.org [ajer.org]

- 6. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. research.abo.fi [research.abo.fi]

- 9. brookfieldengineering.com [brookfieldengineering.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

Introduction: The Critical Role of the Electrochemical Stability Window in Ionic Liquid Applications

An In-depth Technical Guide to the Electrochemical Stability Window of 1,3-Dimethylimidazolium Trifluoromethanesulfonate

Ionic liquids (ILs) have emerged as highly versatile solvents and electrolytes for a myriad of electrochemical applications, from high-voltage batteries to advanced supercapacitors and electrodeposition processes.[1][2] Their appeal lies in a unique combination of properties, including low volatility, high thermal stability, and intrinsic ionic conductivity.[2] Central to their utility in electrochemistry is the concept of the Electrochemical Stability Window (ESW) . The ESW defines the range of electrical potential within which the ionic liquid remains chemically inert, free from oxidative or reductive degradation.[3][4] This guide provides a detailed examination of the ESW for a specific and widely studied ionic liquid, this compound, often abbreviated as [DMIM][OTf].

Comprised of the 1,3-dimethylimidazolium ([DMIM]⁺) cation and the trifluoromethanesulfonate ([OTf]⁻) anion, [DMIM][OTf] is valued for its chemical stability and utility as a green solvent.[5][6] Understanding the precise boundaries of its electrochemical stability is paramount for researchers, scientists, and drug development professionals seeking to leverage its properties without risking electrolyte decomposition, which can lead to device failure and the formation of undesirable byproducts.

PART 1: The Scientific Principles Governing Electrochemical Stability

The electrochemical window of an ionic liquid is fundamentally dictated by the electronic structure of its constituent ions.[7] The stability limits are determined by the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO) and add an electron to the Lowest Unoccupied Molecular Orbital (LUMO) of the ions.

-

Anodic (Oxidative) Limit: The positive potential limit is governed by the oxidation of the anion. The trifluoromethanesulfonate ([OTf]⁻) anion is relatively resistant to oxidation, contributing to a favorable anodic stability.[7]

-

Cathodic (Reductive) Limit: The negative potential limit is determined by the reduction of the cation. The 1,3-dimethylimidazolium ([DMIM]⁺) cation's stability against reduction sets this boundary.[7][8]

Therefore, the overall ESW is the potential difference between the anion's oxidation and the cation's reduction.[3][9] While this is the general principle, the interplay between the cation and anion, as well as external factors, can significantly influence the measured ESW.[7][9]

PART 2: Key Factors Influencing the [DMIM][OTf] Electrochemical Window

The theoretical ESW of an ionic liquid can only be achieved under ideal conditions. In practice, several experimental variables can drastically alter the operational stability range.

Purity and the Detrimental Effect of Water

The presence of impurities is one of the most significant factors affecting the ESW.[3]

-

Water Content: Even trace amounts of water can severely narrow the electrochemical window due to its lower decomposition potential (electrolysis).[2] The reduction of water at the cathode and its oxidation at the anode occur well within the intrinsic limits of the ionic liquid, masking its true stability.[2] Therefore, rigorous drying of [DMIM][OTf] under high vacuum is a non-negotiable prerequisite for accurate ESW determination.[10]

-

Halide Impurities: Residual halides (e.g., Cl⁻, Br⁻) from synthesis can be readily oxidized, leading to a significantly reduced anodic limit.[3]

Working Electrode Material

The nature of the electrode surface plays a crucial role in the kinetics of the electron transfer reactions that define the ESW limits. The choice of working electrode material can lead to different measured values for the same ionic liquid.[1] Commonly used electrodes include glassy carbon (GC), platinum (Pt), and gold (Au). Glassy carbon is often reported to provide the widest electrochemical window, potentially due to higher overpotentials for the decomposition reactions.[1]

Temperature

Temperature variations can influence the ESW. Increased temperature can enhance reaction kinetics, potentially leading to a narrowing of the stability window.[3]

A logical diagram illustrating the relationship between these influencing factors is presented below.

Caption: Factors influencing the Electrochemical Stability Window.

PART 3: Experimental Protocol for ESW Determination via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the standard technique for determining the ESW of ionic liquids.[1][11] This protocol outlines a self-validating system for obtaining reliable and reproducible measurements.

Materials and Equipment

-

Ionic Liquid: High-purity this compound ([DMIM][OTf]), dried under high vacuum (e.g., at 100°C for >36 hours).[10]

-

Instrumentation: Potentiostat/Galvanostat.

-

Electrochemical Cell: A three-electrode configuration cell.

-

Working Electrode (WE): Glassy Carbon (GC) electrode (typically 3 mm diameter).

-

Counter Electrode (CE): Platinum wire or mesh.

-

Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a silver wire serving as a quasi-reference electrode.

-

Environment: Inert atmosphere glovebox (Argon or Nitrogen) to prevent moisture contamination.[10]

Step-by-Step Methodology

1. Electrode Preparation (Critical for Reproducibility) a. Polish the glassy carbon working electrode to a mirror-like finish using alumina slurries of sequentially smaller particle sizes (e.g., 1.0, 0.3, and 0.05 µm).[10] b. After each polishing step, rinse the electrode thoroughly with deionized water, followed by a suitable organic solvent (e.g., acetone or acetonitrile). c. Dry the electrode completely before transferring it into the glovebox.

2. Ionic Liquid and Cell Preparation a. Handle the pre-dried [DMIM][OTf] exclusively within the inert atmosphere of the glovebox to prevent reabsorption of moisture.[10] b. Assemble the three-electrode cell inside the glovebox. c. Add the dried ionic liquid to the cell, ensuring the volume is sufficient to immerse all three electrodes.

3. Electrochemical Measurement a. Connect the electrodes to the potentiostat. b. Allow the system to rest to establish a stable Open Circuit Potential (OCP). c. Initiate the cyclic voltammetry scan. Start the scan from the OCP, first sweeping towards the positive (anodic) limit and then reversing the scan to the negative (cathodic) limit before returning to the OCP. d. Scan Parameters: A typical scan rate is 50-100 mV/s.[8] The potential range should be wide enough to observe the onset of both oxidation and reduction currents.

4. Data Interpretation: Defining the Limits a. The resulting plot of current vs. potential is the cyclic voltammogram. b. The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of the IL's oxidation (anodic limit) and reduction (cathodic limit). c. A current density cutoff is typically defined to mark these limits (e.g., 0.5 or 1.0 mA/cm²). The potential at which the current density reaches this threshold is defined as the stability limit. d. The ESW is calculated as the difference: ESW = Anodic Limit (Eₐ) - Cathodic Limit (E₋) .

The following diagram illustrates the experimental workflow for this protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

- 9. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition of 1,3-Dimethylimidazolium Trifluoromethanesulfonate

Foreword: Navigating the Thermal Landscape of Imidazolium Ionic Liquids

For researchers, scientists, and drug development professionals, ionic liquids (ILs) represent a frontier of chemical innovation, offering unique solvent properties and reaction environments. Among these, 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]) stands out for its potential applications where thermal stability is paramount. Understanding the thermal decomposition of this IL is not merely an academic exercise; it is a critical component of process safety, long-term stability assessment, and the validation of its use in high-temperature applications.

This guide provides a comprehensive technical overview of the thermal decomposition of this compound. While specific, dedicated literature on the thermal analysis of [DMIM][OTf] is sparse, this paper synthesizes field-proven insights from closely related imidazolium-based ILs to build a robust, predictive framework. We will delve into the core principles governing its stability, the likely decomposition pathways, and the analytical methodologies required to validate these characteristics in a laboratory setting. This document is structured to provide not just data, but a causal understanding of why [DMIM][OTf] behaves as it does under thermal stress.

Introduction to this compound: A Profile

This compound (CAS: 121091-30-3) is an ionic liquid composed of a 1,3-dimethylimidazolium cation ([DMIM]⁺) and a trifluoromethanesulfonate anion ([OTf]⁻). The structure of these components is fundamental to the IL's overall properties.

-

The [DMIM]⁺ Cation: As one of the simplest imidazolium cations, its symmetry and the presence of two methyl groups influence its packing efficiency and interaction with the anion. The absence of longer alkyl chains means that decomposition pathways involving Hofmann elimination are not possible, simplifying the potential degradation mechanisms.

-

The [OTf]⁻ Anion: The trifluoromethanesulfonate (triflate) anion is known for its high thermal stability and low nucleophilicity. The stability of an ionic liquid is predominantly dictated by the anion's properties, and the triflate anion generally imparts excellent thermal resilience to the salt.

The combination of these ions results in an IL with noteworthy properties, including high ionic conductivity and a wide electrochemical window, making it a candidate for applications in electrochemistry, catalysis, and as a green solvent. However, its utility in processes requiring elevated temperatures hinges on a thorough understanding of its decomposition threshold and mechanism.

Core Principles of Thermal Stability in Imidazolium-Based Ionic Liquids

The thermal stability of an ionic liquid is not a single point but a range influenced by chemical structure and experimental conditions. For imidazolium ILs, the decomposition temperature can vary by over 200 °C depending on the constituent anion.[1]

Key factors influencing the measured thermal stability include:

-

Anion Nucleophilicity: The primary decomposition pathway for many imidazolium ILs is a nucleophilic S(_N)2 attack by the anion on the alkyl groups of the cation.[2] Anions with higher nucleophilicity (e.g., halides, acetate) tend to result in lower thermal stability. The triflate anion is a weak nucleophile, which is a primary reason for the anticipated high thermal stability of [DMIM][OTf].

-

Cation Structure: While the anion is dominant, the cation structure also plays a role. For the [DMIM]⁺ cation, the primary sites for nucleophilic attack are the two methyl groups. The stability of the resulting neutral imidazole species is a thermodynamic factor in the overall decomposition energy barrier.

-

Experimental Parameters: Thermogravimetric Analysis (TGA) is the standard technique for assessing thermal stability. However, the measured onset of decomposition (Tonset) can be significantly affected by:

-

Heating Rate: Faster heating rates generally lead to an overestimation of the Tonset value.[3]

-

Atmosphere: The presence of oxygen or reactive gases can initiate alternative, oxidative decomposition pathways, typically lowering the observed stability compared to an inert nitrogen or argon atmosphere.[3]

-

Purity: Impurities, particularly residual halides from synthesis, can drastically reduce the thermal stability of an IL.

-

Predicted Thermal Decomposition Pathway of [DMIM][OTf]

Based on extensive studies of related imidazolium ionic liquids, the most probable thermal decomposition mechanism for this compound is a nucleophilic substitution (S(_N)2) reaction .

In this pathway, the trifluoromethanesulfonate anion acts as the nucleophile, attacking one of the electrophilic methyl groups on the imidazolium cation. This results in the formation of two neutral, volatile products: 1-methylimidazole and methyl trifluoromethanesulfonate.

The reaction is as follows:

[DMIM]⁺[OTf]⁻ → 1-Methylimidazole + Methyl trifluoromethanesulfonate

This mechanism is favored due to the following:

-

The triflate anion, while a weak nucleophile, is capable of initiating this reaction at sufficiently high temperatures.

-

The methyl groups on the [DMIM]⁺ cation are sterically unhindered and susceptible to S(_N)2 attack.

-

The resulting products are volatile, which would be observed as a mass loss in a TGA experiment.

The diagram below, generated using DOT language, illustrates this primary decomposition pathway.

Quantitative Thermal Stability Assessment

While specific TGA data for [DMIM][OTf] is not prominently available in peer-reviewed literature, we can estimate its stability based on comparative studies of other imidazolium ILs. A comprehensive investigation of 66 ionic liquids provides benchmark data for various cation-anion combinations.[1]

The table below compares the thermal stability of ILs with the trifluoromethanesulfonate anion and other common anions, paired with the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation, which is structurally similar to [DMIM]⁺. The key metrics are:

-

Tstart: The temperature at which decomposition begins.

-

Tonset: The onset temperature of decomposition, determined by the intersection of the baseline and the tangent of the mass loss curve.

-

Tpeak: The temperature of the maximum rate of decomposition.

Table 1: Comparative Thermal Stability of [BMIM]⁺ Ionic Liquids

| Cation | Anion | Tstart (°C) | Tonset (°C) | Tpeak (°C) | Reference |

|---|---|---|---|---|---|

| [BMIM]⁺ | [TFO]⁻ (Triflate) | 377.9 | 411.3 | 431.1 | [1] |

| [BMIM]⁺ | [BF₄]⁻ (Tetrafluoroborate) | 363.3 | 409.8 | 425.4 | [1] |

| [BMIM]⁺ | [PF₆]⁻ (Hexafluorophosphate) | 349.0 | 396.8 | 420.2 | [1] |

| [BMIM]⁺ | [Tf₂N]⁻ (Bis(trifluoromethylsulfonyl)imide) | 391.8 | 436.5 | 453.6 | [1] |

| [BMIM]⁺ | [Cl]⁻ (Chloride) | 240.2 | 255.8 | 272.5 |[1] |

Data Source: Adapted from "Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis" by Cao, Y., and Mu, T. (2014).[1]

Expert Interpretation: The data clearly shows that the triflate anion imparts high thermal stability, superior to halides and comparable to other common fluorinated anions like [BF₄]⁻ and [PF₆]⁻. Given that the primary decomposition mechanism is anion-driven, it is reasonable to predict that This compound will exhibit a high Tonset, likely in the range of 400-420 °C under an inert atmosphere with a standard heating rate (e.g., 10 °C/min). The slightly shorter alkyl chains (methyl vs. butyl) are not expected to decrease this stability significantly.

Experimental Protocols for Thermal Analysis

To validate the thermal stability of a new batch of [DMIM][OTf] or to study its decomposition kinetics, a rigorous and self-validating experimental protocol is essential.

Protocol: Dynamic Thermogravimetric Analysis (TGA)

This protocol is designed to determine the onset decomposition temperature (Tonset) for short-term stability assessment.

Objective: To measure the mass loss of [DMIM][OTf] as a function of temperature under a controlled atmosphere.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument (e.g., Mettler Toledo TGA/DSC 3+) is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place a small, representative sample of [DMIM][OTf] (typically 3-5 mg) into an alumina crucible. An accurate sample mass is crucial for kinetic analysis.

-

Atmosphere Control: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[3]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a controlled heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass remaining versus temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve).

-

Determine Tonset, Tstart, and Tpeak from the TGA and DTG curves as defined in Section 4.0.

-

The workflow for this protocol is visualized below.

Protocol: TGA Coupled with Mass Spectrometry (TGA-MS)

This protocol identifies the volatile decomposition products to confirm the proposed mechanism.

Objective: To analyze the gaseous species evolved during the thermal decomposition of [DMIM][OTf].

Methodology:

-

Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer.

-

TGA Program: Follow the same procedure as the dynamic TGA protocol (Section 5.1).

-

MS Acquisition: As the TGA program runs, the evolved gas is continuously transferred to the MS. Scan a mass-to-charge (m/z) range appropriate for the expected products (e.g., m/z 10-300).

-

Data Analysis:

-

Correlate the MS ion currents for specific m/z values with the TGA mass loss steps.

-

Look for the molecular ion peaks corresponding to the predicted products:

-

1-Methylimidazole: m/z = 82

-

Methyl trifluoromethanesulfonate: m/z = 164

-

-

Analyze fragmentation patterns to confirm identities. The presence of these species, timed with the mass loss event, provides strong evidence for the S(_N)2 mechanism.

-

Conclusion and Field Implications

While direct experimental data for this compound remains a gap in the current literature, a robust, scientifically-grounded prediction of its thermal behavior is possible. Based on the fundamental principles of ionic liquid stability and data from analogous compounds, [DMIM][OTf] is expected to be a highly thermally stable material, with a decomposition onset temperature exceeding 400 °C.

The primary decomposition pathway is anticipated to be a clean S(_N)2 reaction, yielding neutral, volatile products. This predictable behavior, free from complex side reactions, is a significant advantage for high-temperature applications.

For professionals in research and drug development, this guide serves two purposes:

-

It provides a reliable, expert-backed estimation of the thermal properties of [DMIM][OTf] for initial process design and safety assessments.

-

It delivers validated, step-by-step protocols for the in-house verification of these properties, ensuring that any application of this ionic liquid is built on a foundation of rigorous scientific integrity.

The continued exploration and characterization of such materials are essential for advancing green chemistry and developing safer, more efficient chemical processes.

References

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

-

Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20480–20495. [Link]

-

Ferreira, A. M., & Tojo, E. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(16), 4758. [Link]

-

Liu, S.-H., Zhang, B., Wu, K.-F., Yu, C.-F., & Chen, J.-N. (2019). Using thermal analysis technology to assess the thermal stability of 1,3-dimethylimidazolium nitrate. Process Safety and Environmental Protection, 124, 181-186. [Link]

-

Parajó, J. J., Teijeira, T., Fernández, J., Salgado, J., & Villanueva, M. (2017). Thermal stability of some imidazolium [NTf2] ionic liquids: isothermal and dynamic kinetic study through thermogravimetric procedures. Journal of Chemical & Engineering Data, 62(3), 105-113. [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]

-

Sheldon, R. (2005). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Green Chemistry, 7, 267-273. [Link]

-

Xue, L., Gurung, E., Genga, G., et al. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 51-64. [Link]

-

Yu, C. F., Liu, S. H., Xia, R., & Wu, K. F. (2022). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Journal of Molecular Liquids, 360, 119422. [Link]

Sources

molecular structure of 1,3-Dimethylimidazolium trifluoromethanesulfonate

An In-depth Technical Guide to the Molecular Structure of 1,3-Dimethylimidazolium Trifluoromethanesulfonate

Introduction

This compound, often abbreviated as [DMIM][OTf] or [C₁MIm][TfO], is an ionic liquid (IL) composed of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate (triflate) anion. As a member of the imidazolium-based IL family, it has garnered significant attention for its unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency. These characteristics make it a valuable medium and catalyst in various applications, from organic synthesis and electrochemistry to materials science.[1][2] Its utility in specialized fields, including key steps in drug research and development, stems directly from the nuanced architecture of its constituent ions and the intricate interplay between them.[1][3]

This guide offers a detailed examination of the molecular structure of this compound. By dissecting the cation and anion individually before exploring their assembly and the advanced techniques used for structural elucidation, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how its molecular characteristics govern its function.

Part 1: Analysis of Molecular Components

The distinct properties of [DMIM][OTf] are rooted in the specific structures of its cation and anion.

The 1,3-Dimethylimidazolium ([DMIM]⁺) Cation

The [DMIM]⁺ cation is a planar, five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, each substituted with a methyl group.[4][5]

-

Electronic Structure: The ring possesses a delocalized π-electron system, which contributes to its stability. The positive charge is distributed across the ring, but the hydrogen atom at the C2 position (between the two nitrogen atoms) is notably acidic.[3][6][7] This C2-H bond is a primary site for hydrogen bonding, a critical interaction that dictates the IL's coordination environment and solvent behavior.[6]

-

Symmetry and Size: The symmetric substitution of two methyl groups results in a cation with a relatively small size and high structural symmetry compared to other 1-alkyl-3-methylimidazolium cations.[8] This symmetry influences properties like viscosity and ionic conductivity.[8]

The Trifluoromethanesulfonate ([OTf]⁻) Anion

The trifluoromethanesulfonate anion, commonly known as triflate, is the conjugate base of the superacid trifluoromethanesulfonic acid.

-

Structure: It features a central sulfur atom tetrahedrally coordinated to three oxygen atoms and a trifluoromethyl (-CF₃) group.[9]

-

Properties: The triflate anion is known for being weakly coordinating. The strong electron-withdrawing effect of the -CF₃ group delocalizes the negative charge across the three oxygen atoms, reducing its nucleophilicity and basicity. This charge delocalization is a key reason for the high thermal and chemical stability of triflate-based ILs.[10]

Part 2: The Ionic Pair and Intermolecular Interactions

The structure of [DMIM][OTf] is not merely the sum of its parts; it is defined by the specific spatial arrangement and interactions between the cation and anion.

-

Primary Interactions: The dominant force is the electrostatic attraction between the positively charged imidazolium ring and the negatively charged triflate anion. However, more specific, directional interactions like hydrogen bonds play a crucial role in the local structure.

-

Hydrogen Bonding: The most significant hydrogen bond occurs between the acidic C2-H proton of the [DMIM]⁺ cation and the oxygen atoms of the [OTf]⁻ anion.[11] Computational and spectroscopic studies have confirmed that this interaction is a defining feature, influencing the rotational and translational freedom of the ions and thereby affecting bulk properties like viscosity and melting point.[11][12]

Part 3: Experimental and Computational Structural Elucidation

A combination of experimental techniques and computational modeling is required to build a complete picture of the molecular structure of [DMIM][OTf].

Crystallographic Studies

Single-crystal X-ray diffraction provides the most precise data on the solid-state structure, revealing exact bond lengths, bond angles, and the packing arrangement of ions. A crystal structure for this compound has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC).[13] For comparison, the closely related 1-ethyl-3-methylimidazolium trifluoromethanesulfonate crystallizes in the orthorhombic space group P b c a.[9] Such studies confirm the planarity of the imidazolium ring and the tetrahedral geometry of the triflate anion, and they precisely map the hydrogen bonding networks that stabilize the crystal lattice.[11]

| Parameter | Value (for [EMIM][OTf]) [9] | Significance |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P b c a | Defines the symmetry elements within the crystal. |

| a (Å) | 10.183 | Unit cell dimension. |

| b (Å) | 12.384 | Unit cell dimension. |

| c (Å) | 18.294 | Unit cell dimension. |

| α, β, γ (°) | 90 | Unit cell angles. |

Table 1: Representative crystallographic data for a similar imidazolium triflate salt, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate.

Spectroscopic Analysis

Spectroscopy provides crucial information about the structure and interactions in both solid and liquid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure.

-

¹H NMR: The chemical shift of the C2-H proton is highly sensitive to its environment. In deuterated acetonitrile (CD₃CN), it appears as a singlet at approximately 8.52 ppm.[10] This downfield shift is indicative of its acidic nature and involvement in hydrogen bonding. The methyl protons appear as a singlet around 3.85 ppm.[10]

-

¹⁹F NMR: This technique is used to characterize the anion. For [DMIM][OTf], a sharp singlet is observed around -79.3 ppm, confirming the presence of the triflate anion.[10]

Experimental Protocol: ¹H NMR Analysis of [DMIM][OTf] This protocol outlines a self-validating system for structural confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of [DMIM][OTf] in ~0.6 mL of a deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

-

Interpretation & Validation:

-

Chemical Shift: Calibrate the spectrum using the residual solvent peak. Verify the presence of the C2-H singlet (~8.5 ppm), the two equivalent C4/C5-H protons (~7.4 ppm), and the two equivalent N-methyl groups (~3.9 ppm).

-

Integration: The integral ratio of the peaks should correspond to the number of protons: 1 (C2-H) : 2 (C4/C5-H) : 6 (N-CH₃).

-

Causality Check: A significant deviation in the C2-H chemical shift can indicate strong solute-solvent interactions or the presence of impurities (e.g., water), providing insight into the sample's purity and environment.

-

Vibrational Spectroscopy (FTIR/Raman): These techniques probe the molecular vibrations of the ionic liquid. Specific bands in the FTIR and Raman spectra can be assigned to the stretching and bending modes of the C-H bonds in the imidazolium ring and the S=O and C-F bonds in the triflate anion.[14][15] Shifts in these bands can provide evidence of conformational changes or the strength of intermolecular hydrogen bonding.[14]

Computational Modeling

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for complementing experimental data.

-

DFT Calculations: These are used to optimize the geometry of a single ion pair, calculate theoretical vibrational frequencies to help assign experimental spectra, and map the charge distribution on the ions.[12]

-

MD Simulations: These model the behavior of a large ensemble of ions over time, providing insights into the bulk liquid structure, transport properties (like viscosity and conductivity), and the dynamic nature of the hydrogen bond network.[16]

Part 4: Structure-Property Relationships

The detailed molecular structure directly dictates the macroscopic properties of [DMIM][OTf].

-

Melting Point: [DMIM][OTf] is a solid at room temperature, with a reported melting point of 56 °C.[10] This relatively low melting point (for a salt) is due to the delocalized charge on the ions and the somewhat bulky, asymmetric nature of the ion pair, which disrupts efficient crystal packing compared to simple inorganic salts.

-

Viscosity and Conductivity: The relatively small size and high symmetry of the [DMIM]⁺ cation, compared to longer-chain alkyl imidazoliums, contribute to lower viscosity and higher ionic conductivity.[8][10] However, the strong C-H···O hydrogen bonds can increase viscosity by restricting free ion movement.

-

Applications in Synthesis: The ability of the C2-H to act as a hydrogen-bond donor and the triflate oxygen atoms to act as acceptors allows [DMIM][OTf] to stabilize transition states in organic reactions, making it an effective solvent and catalyst for processes like aldol condensations.[1]

Conclusion

The molecular structure of this compound is a finely tuned assembly governed by a balance of strong electrostatic forces and specific, directional hydrogen bonds. The planar, aromatic [DMIM]⁺ cation with its acidic C2 proton, paired with the stable, weakly coordinating [OTf]⁻ anion, creates an ionic liquid with remarkable properties. A comprehensive understanding of this structure, achieved through a synergistic combination of crystallographic, spectroscopic, and computational methods, is paramount for rationally designing new applications and optimizing existing processes in fields ranging from green chemistry to pharmaceutical development.

References

-

CD BioSustainable-Green Chemistry. This compound. Available from: [Link]

-

Cláudio, A. F. M., et al. (2021). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. Available from: [Link]

-

Lozinskaya, E. I., et al. (2004). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. Available from: [Link]

-

PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available from: [Link]

-

Hattori, Y., et al. (2018). Crystal Structure of 1,3-Dimethylimidazolium Bis(fluorosulfonyl)amide: Unexpectedly High Melting Point Arising from Polydentate Hydrogen Bonding. ResearchGate. Available from: [Link]

-

Johnston, D., & Gnewuch, S. (2019). dimethylimidazolium triflate. Otterbein University. Available from: [Link]

-

PubChem. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Available from: [Link]

-

Lia, H., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science. Available from: [Link]

-

ResearchGate. Molecular structures of (a) 1,3-dimethyl imidazolium.... Available from: [Link]

-

Lynden-Bell, R. M., & Del Pópolo, M. G. (2009). Computational studies of structures and dynamics of 1,3-dimethylimidazolim salt liquids and their interfaces using polarizable potential models. PubMed. Available from: [Link]

-

Lesitha, Jeevan., et al. (2023). Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents -– combined DFT and molecular dynamics study. ChemRxiv. Available from: [Link]

-

Draia, M., et al. (2017). Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Indian Academy of Sciences. Available from: [Link]

-

ResearchGate. Infrared spectra of pure 1,3-dimethylimidazolium methyl sulfate.... Available from: [Link]

-

Chval, Z., & Vrbka, L. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. ACS Publications. Available from: [Link]

-

ResearchGate. Nuclear magnetic resonance spectroscopic study on ionic liquids of 1-alkyl-3-methylimidazolium salts. Available from: [Link]

Sources

- 1. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

- 9. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C7H11F3N2O3S | CID 2758874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. dimethylimidazolium triflate · Crystals@Otterbein [crystals.symotter.org]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. Computational studies of structures and dynamics of 1,3-dimethylimidazolim salt liquids and their interfaces using polarizable potential models [pubmed.ncbi.nlm.nih.gov]

1,3-Dimethylimidazolium trifluoromethanesulfonate safety and handling

An In-Depth Technical Guide to the Safe Handling of 1,3-Dimethylimidazolium Trifluoromethanesulfonate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 121091-30-3). As an ionic liquid, this compound offers unique properties as a green solvent and catalyst but requires specific safety protocols to mitigate potential risks.[1][2] This guide is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

This compound is an ionic liquid comprised of a dimethylimidazolium cation and a trifluoromethanesulfonate anion.[3] Its utility spans organic synthesis, electrochemistry, and materials science.[1][4] Understanding its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 121091-30-3 | [3][5][6] |

| Molecular Formula | C₆H₉F₃N₂O₃S | [3][4][5] |

| Molecular Weight | 246.21 g/mol | [3][4][6] |

| Topological Polar Surface Area | 74.4 Ų | [3][4] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1][7] |

| InChIKey | WLQRTXOOEGUPJY-UHFFFAOYSA-M | [3][4] |

Hazard Analysis and Classification

The hazard classification for this compound can vary. While some safety data sheets (SDS) for similar ionic liquids indicate they do not meet the criteria for classification under Regulation (EC) No 1272/2008, others associate related compounds with specific GHS Hazard Statements.[8] For instance, the similar compound 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is listed as causing skin and serious eye irritation (H315, H319).[9] Given the potential for variability and that the toxicological properties of many ionic liquids are not yet fully investigated, a cautious approach is mandated.[10]

Primary Hazards:

-

Skin and Eye Contact: May cause irritation upon direct contact.[9]

-

Inhalation: Inhalation of vapors or aerosols, especially if generated at elevated temperatures, may cause respiratory tract irritation.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

The primary engineering control is to minimize the generation of airborne contaminants.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[8] A certified chemical fume hood or a local exhaust ventilation system is strongly recommended to capture any vapors or aerosols at the source.[11]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection:

-

Gloves: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[8] Always check for leaks or tears before use.[8]

-

Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[11] For tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.

-

-

Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is typically not required.[8] However, if vapors or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK) should be worn as part of a comprehensive respiratory protection program.[12]

-

Hygiene Practices:

Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.

Handling

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly donned.

-

Dispensing: Avoid direct contact with the substance.[12] Use appropriate tools (e.g., spatulas, pipettes) for transferring the material.

-

Heating: If heating is required, do so slowly and under controlled conditions in a well-ventilated area to prevent thermal decomposition and the release of hazardous fumes.

-